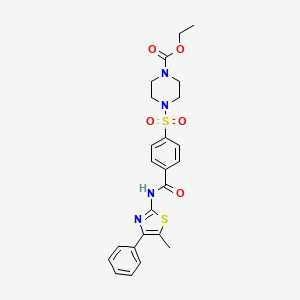

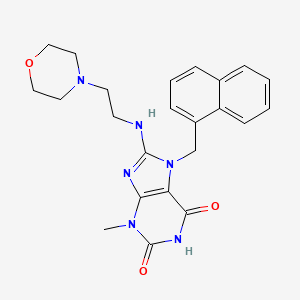

![molecular formula C9H9FN2O B2426132 5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1488355-90-3](/img/structure/B2426132.png)

5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of benzimidazoles is characterized by a fusion of a benzene ring and an imidazole ring . The exact structure of “5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would require more specific information.Chemical Reactions Analysis

The chemical reactions involving benzimidazoles can vary widely depending on the specific compound and conditions. In general, benzimidazoles can participate in a variety of chemical reactions due to the presence of the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can vary widely depending on the specific compound. Some general properties of benzimidazoles include crystallinity, structural versatility, and controlled porosity .Scientific Research Applications

Anticancer Applications

- A novel compound synthesized using a method involving sodium dithionite in DMSO medium, structurally related to 5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, demonstrated promising anticancer activity against human and mouse melanoma cancer cell lines (Kumar et al., 2020).

Neuropharmacological Properties

- Another study synthesized derivatives of benzo[d]imidazol-2(3H)-one, revealing potential antipsychotic-like properties in behavioral animal tests, distinct from traditional antipsychotic agents (Wise et al., 1987).

Anion Sensing Capabilities

- Research has also explored the use of benzo[d]imidazol-2(3H)-one derivatives as chemosensors for anions, particularly fluoride, using techniques like UV–vis spectroscopy and fluorescence spectroscopy (Chetia & Iyer, 2014).

Photochemical Properties

- The photochemical transformations of compounds related to this compound have been studied, providing data on their absorption and fluorescence properties, which could have applications in materials science (Kravchenko et al., 2018).

Development of Antidepressant Agents

- A series of derivatives were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, indicating potential antidepressant and anxiolytic applications (Zagórska et al., 2016).

Antibacterial Activity

- Fluorophores based on 3H-imidazo[4,5-e][2,1]benzoxazoles, structurally similar to this compound, were synthesized and shown to possess antibacterial activities against various bacterial species (Rezazadeh et al., 2015).

Mechanism of Action

Future Directions

The future directions of research into benzimidazoles are promising, with potential applications in a variety of fields. For example, there is growing interest in the design and implementation of new porous materials for carbon dioxide separation by selective adsorption, which is a rapidly increasing research area .

properties

IUPAC Name |

5-fluoro-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWAEUSAZZXTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2426050.png)

![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)

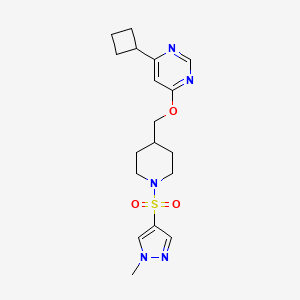

![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine](/img/structure/B2426057.png)

![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)

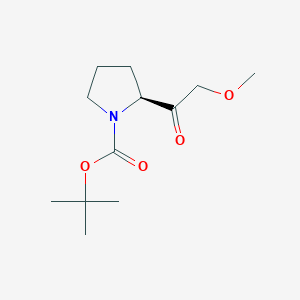

![[(1-Benzylpyrrolidin-3-yl)methyl]urea](/img/structure/B2426066.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2426067.png)

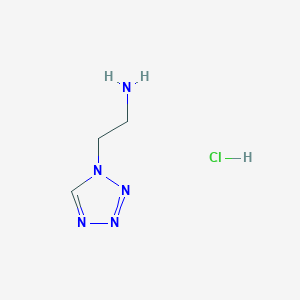

![N-methyl-N,1-bis({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl})azetidin-3-amine](/img/structure/B2426072.png)